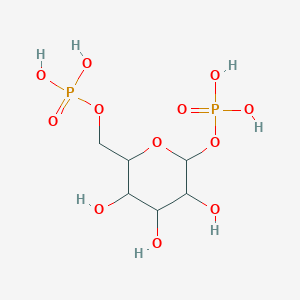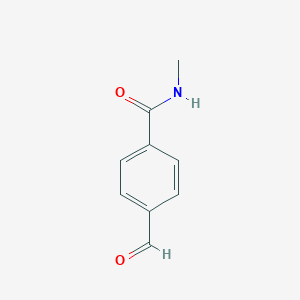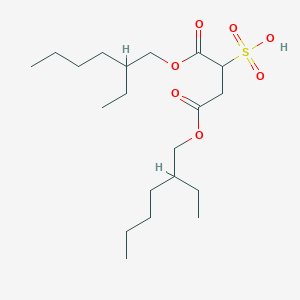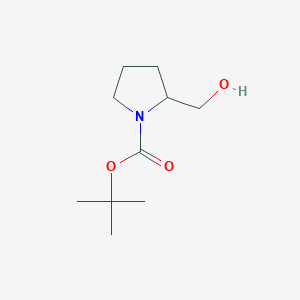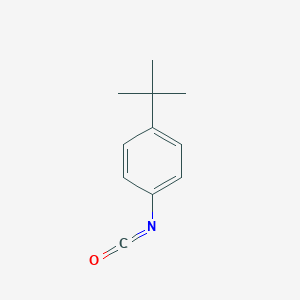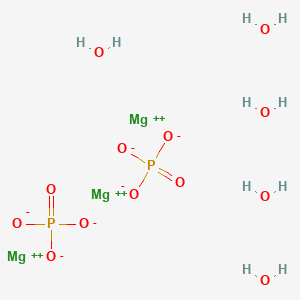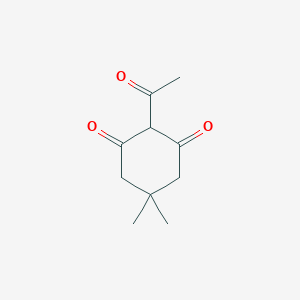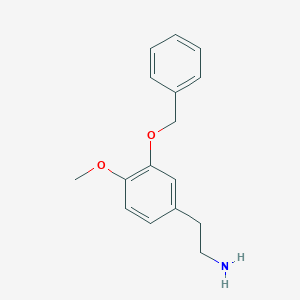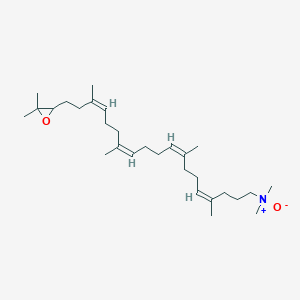
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide, also known as DMNO, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the natural product marine sponge polyene, and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cell death. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to increase the levels of ROS in cancer cells, which may contribute to its anti-tumor activity.
Biochemische Und Physiologische Effekte
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to inhibit the activity of the enzyme NADH dehydrogenase, which is involved in cellular respiration. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to affect the levels of various signaling molecules, such as p53 and Akt, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has some limitations for lab experiments, including its instability in aqueous solutions and its potential for photodegradation. These limitations may affect the reproducibility of experiments and the accuracy of results.
Zukünftige Richtungen
There are several future directions for (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide research, including the development of new synthesis methods, the optimization of its anti-tumor activity, and the exploration of its potential applications in other fields, such as neuroscience and immunology. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide may also be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, further studies are needed to understand the mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide and its potential side effects in vivo.
Synthesemethoden
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide can be synthesized through various methods, including the use of polyene, which is a natural product found in marine sponges. One synthesis method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde or ketone to form an alkene. The resulting alkene is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide. Another method involves the use of a Horner-Wadsworth-Emmons reaction, where a phosphonate ester is reacted with an aldehyde or ketone to form an alkene, which is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide.
Wissenschaftliche Forschungsanwendungen
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate photosensitizing agents to kill cancer cells.
Eigenschaften
CAS-Nummer |
132905-43-2 |
|---|---|
Produktname |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
Molekularformel |
C29H51NO2 |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
InChI |
InChI=1S/C29H51NO2/c1-24(16-11-18-26(3)20-13-23-30(7,8)31)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)32-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14-,25-15-,26-18-,27-19- |
InChI-Schlüssel |
CHOZGZSGIDAVLS-HZBLEDFCSA-N |
Isomerische SMILES |
C/C(=C/CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1C(O1)(C)C)/C)/CCC[N+](C)(C)[O-] |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
Kanonische SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
Synonyme |
22,23-EADSN 22,23-epoxy-2-aza-2,3-dihydrosqualene N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




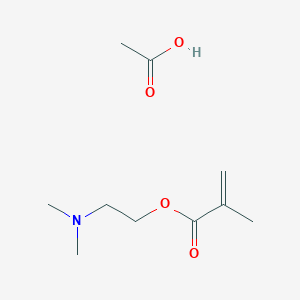
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
